Disperse Orange 5

Description

BenchChem offers high-quality Disperse Orange 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse Orange 5 including the price, delivery time, and more detailed information at info@benchchem.com.

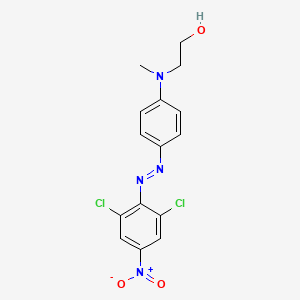

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N4O3/c1-20(6-7-22)11-4-2-10(3-5-11)18-19-15-13(16)8-12(21(23)24)9-14(15)17/h2-5,8-9,22H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIGKGDPQRWZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015434, DTXSID90863722 | |

| Record name | C.I. Disperse Orange 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-((E)-(2,6-Dichloro-4-nitrophenyl)diazenyl)phenyl)(methyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-56-0, 1071691-59-2 | |

| Record name | 2-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]methylamino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 11100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]methylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-((E)-(2,6-Dichloro-4-nitrophenyl)diazenyl)phenyl)(methyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]methylamino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical and Molecular Properties of Disperse Orange 5

This guide provides a comprehensive technical overview of Disperse Orange 5, a significant monoazo dye. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical structure, molecular weight properties, synthesis, and physicochemical characteristics of this compound. The information presented herein is curated to support advanced research and application development.

Introduction to Disperse Orange 5

Disperse Orange 5, also identified by its Colour Index (C.I.) number 11100, is a synthetic organic dye belonging to the single azo class of compounds.[1] Its primary application lies in the dyeing of synthetic fibers such as polyester, polyamide, and acrylics.[1] The classification "disperse dye" refers to its characteristic low solubility in water, necessitating its application as a fine aqueous dispersion in the dyeing process. This property is crucial for its efficacy in coloring hydrophobic textile materials.

Chemical Structure and Nomenclature

The structural integrity of Disperse Orange 5 is central to its tinctorial and performance properties. It is systematically named 2-[{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}(methyl)amino]ethanol.[2] This nomenclature precisely describes the molecular architecture, which is key to understanding its chemical behavior and interactions.

The core of the molecule features an azo group (-N=N-) linking a substituted nitrophenyl group with a substituted aniline derivative. The "(E)" designation in the systematic name refers to the trans configuration of the azo bridge, which is the more stable and common isomer.

Below is a diagram illustrating the logical relationship of the key structural components of Disperse Orange 5.

Caption: Logical diagram of Disperse Orange 5's structural components.

Molecular Formula and Weight

The precise molecular composition and weight are fundamental parameters for any chemical compound, impacting everything from stoichiometry in synthesis to its behavior in analytical procedures.

| Property | Value | Source |

| Molecular Formula | C15H14Cl2N4O3 | [1][3] |

| Molecular Weight | 369.20 g/mol | [1][3] |

| CAS Registry Number | 6232-56-0 | [1][2][3] |

| EINECS Number | 228-340-7 | [2][3] |

These values are critical for accurate experimental design, particularly in quantitative analyses and formulation development.

Synthesis Methodology

The industrial synthesis of Disperse Orange 5 is a classic example of diazo coupling, a cornerstone of azo dye chemistry.[1] The process involves two primary stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

Experimental Protocol: Synthesis of Disperse Orange 5

-

Diazotization of 2,6-dichloro-4-nitroaniline:

-

A suspension of 2,6-dichloro-4-nitroaniline is prepared in an acidic aqueous medium (e.g., hydrochloric acid).

-

The suspension is cooled to a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt to be formed.

-

A solution of sodium nitrite is added dropwise to the cooled suspension. The nitrous acid generated in situ reacts with the primary amine to form the diazonium salt.

-

-

Coupling Reaction:

-

A solution or fine dispersion of the coupling component, 2-(Methyl(phenyl)amino)ethanol, is prepared.

-

The previously prepared cold diazonium salt solution is slowly added to the coupling component solution.

-

The coupling reaction proceeds via electrophilic aromatic substitution, where the diazonium ion acts as the electrophile, attacking the electron-rich aromatic ring of the coupling component to form the azo bridge.

-

-

Isolation and Purification:

-

The resulting Disperse Orange 5 precipitates out of the reaction mixture as a colored solid.

-

The solid product is isolated by filtration, washed with water to remove residual acids and salts, and then dried.

-

The following diagram illustrates the workflow for the synthesis of Disperse Orange 5.

Caption: Workflow diagram for the synthesis of Disperse Orange 5.

Physicochemical Properties

The physical and chemical properties of Disperse Orange 5 dictate its performance in various applications.

| Property | Observation | Significance |

| Appearance | Red-brown powder.[1] | The solid, powdered form is typical for disperse dyes, facilitating handling and dispersion. |

| Solubility in Water | Insoluble.[1] | This is the defining characteristic of a disperse dye, enabling it to be applied to hydrophobic fibers from an aqueous dispersion. |

| Behavior in Strong Acid | Dissolves in concentrated sulfuric acid to give a red-light brown solution; dilution yields an orange solution.[1] | This color change is indicative of protonation of the azo group and is a common qualitative test for this class of dyes. |

| Behavior in Alkali | Turns to a darker brown in a 10% sodium hydroxide solution.[1] | This suggests a potential for deprotonation or other chemical changes to the chromophore in strongly alkaline conditions. |

| Melting Point | 127°C.[3] | This thermal property is important for understanding the dye's behavior at the high temperatures often used in polyester dyeing. |

Applications

The primary application of Disperse Orange 5 is in the dyeing of synthetic textiles. Its molecular structure makes it particularly suitable for:

-

Polyester fibers: The non-ionic and sparingly soluble nature of Disperse Orange 5 allows it to penetrate the amorphous regions of polyester under high-temperature dyeing conditions.

-

Polyamide fibers (Nylon 6,6): It is also used for dyeing nylon fibers.[1]

-

Acrylic and triacetate fibers: Its application extends to these synthetic materials as well.[1]

-

Other uses: It can also be used for coloring wool, fur, and some plastic products.[1]

Conclusion

Disperse Orange 5 is a well-characterized monoazo dye with a specific chemical structure that imparts the necessary properties for its widespread use in the textile industry. A thorough understanding of its molecular weight, synthesis, and physicochemical characteristics is essential for its effective application and for the development of new colorants and materials. The information provided in this guide serves as a foundational resource for scientists and researchers working with this and related compounds.

References

- Disperse Orange 5. (2012, February 16). World dye variety.

- Disperse Orange 5 CAS#: 6232-56-0. ChemicalBook.

- CAS No.6232-56-0, Disperse Orange 5 Suppliers. LookChem.

Sources

Spectroscopic Characterization of Disperse Orange 5: A Technical Guide to UV-Vis Absorption Analysis

Introduction: The Chromatic and Chemical Significance of Disperse Orange 5

Disperse Orange 5 (C.I. 11100) is a monoazo dye belonging to the extensive 4-aminoazobenzene class of colorants.[1] These dyes are characterized by their insolubility in water and their application from fine aqueous dispersions to color hydrophobic synthetic fibers such as polyester, nylon, and acrylics.[1][2] The chemical identity of Disperse Orange 5 is 2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]methylamino]ethanol, with the molecular formula C₁₅H₁₄Cl₂N₄O₃ and a molecular weight of 369.20 g/mol .[3]

The utility and performance of a disperse dye—from the vibrancy and stability of the color it imparts to its environmental fate—are fundamentally governed by its molecular structure and resulting photophysical properties. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is the cornerstone technique for elucidating these properties. It provides a rapid, non-destructive, and highly sensitive method to determine the dye's concentration, assess its purity, and probe its electronic structure. This guide offers an in-depth examination of the principles, experimental protocols, and data interpretation for the comprehensive spectroscopic characterization of Disperse Orange 5.

Part 1: Theoretical Foundations of UV-Vis Absorption in Azo Dyes

The color of Disperse Orange 5 arises from its ability to absorb light in the visible region of the electromagnetic spectrum.[4] This absorption corresponds to the energy required to excite an electron from a lower energy molecular orbital to a higher energy one.[4] The key to this behavior lies in its chromophore—the azo group (–N=N–)—and the auxochromic and anti-auxochromic groups attached to the aromatic rings.

The 4-Aminoazobenzene Chromophoric System

The core structure of Disperse Orange 5 is a "push-pull" system. The coupling component, derived from 2-(methyl(phenyl)amino)ethanol, acts as an electron-donating group (the "push"), while the diazo component, derived from 2,6-dichloro-4-nitroaniline, is strongly electron-withdrawing (the "pull"). This intramolecular charge-transfer (ICT) character is fundamental to its color.

The key electronic transitions responsible for the UV-Vis absorption spectrum are:

-

π → π* Transitions: These are high-energy, high-intensity absorptions, typically occurring in the UV region. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

-

n → π* Transitions: This lower-energy transition involves exciting a non-bonding electron (from the lone pairs on the nitrogen atoms of the azo group) into a π* antibonding orbital. This transition is typically of lower intensity and occurs at longer wavelengths, extending into the visible region, and is largely responsible for the dye's perceived color.

The Role of Substituents

The specific substituents on the aromatic rings of Disperse Orange 5 critically modulate its absorption profile. The presence of strongly electron-withdrawing groups, such as the nitro group (–NO₂) and the two chlorine atoms (–Cl) at the 2-, 4-, and 6-positions of the diazo component ring, is known to produce a significant bathochromic (red) shift in the absorption maximum.[1] This is because these groups stabilize the excited state, lowering the energy gap for the electronic transition and pushing the absorption to longer wavelengths. Consequently, the dye absorbs blue-green light, and the transmitted light is perceived by the human eye as orange.[4]

Part 2: A Validated Experimental Protocol for UV-Vis Analysis

This section provides a self-validating, step-by-step methodology for acquiring high-fidelity UV-Vis absorption spectra of Disperse Orange 5. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Instrumentation and Materials

-

Instrument: A research-grade, double-beam UV-Vis spectrophotometer is required. A double-beam design enhances stability by measuring the sample and a reference blank simultaneously, correcting for lamp fluctuations and solvent absorption in real-time.

-

Cuvettes: 1.00 cm path length quartz cuvettes are mandatory. Quartz is transparent throughout the UV and visible range (typically 190-1100 nm), whereas glass or plastic cuvettes absorb UV light and are unsuitable for a full spectral analysis.

-

Solvents: Spectroscopic grade solvents (e.g., acetone, ethanol, dimethylformamide) are essential. The choice of solvent is critical, as it can influence the absorption spectrum (see Part 3.2: Solvatochromism). Using non-spectroscopic grades can introduce interfering absorption peaks.

-

Analyte: High-purity Disperse Orange 5 powder.

Experimental Workflow

The entire workflow, from solution preparation to final analysis, is designed to minimize error and ensure data integrity.

Detailed Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10.0 mg of Disperse Orange 5 using an analytical balance.

-

Quantitatively transfer the powder to a 100.0 mL Class A volumetric flask.

-

Add a small amount of the chosen spectroscopic grade solvent (e.g., acetone) and sonicate briefly to ensure complete dissolution.

-

Dilute to the calibration mark with the same solvent, cap, and invert multiple times to ensure homogeneity. This creates a stock solution of known concentration (approx. 100 mg/L).

-

-

Preparation of Calibration Standards:

-

Using Class A volumetric pipettes and flasks, perform serial dilutions of the stock solution to prepare at least five standards. The goal is to create solutions whose absorbance values will fall between approximately 0.1 and 1.0, the optimal linear range for most spectrophotometers.

-

-

Instrument Calibration (Blanking):

-

Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

-

Fill a clean quartz cuvette with the pure solvent used for the dye solutions.

-

Place the cuvette in the reference and sample holders and perform a baseline correction or "autozero." This electronically subtracts the absorbance of the solvent and cuvette, ensuring the measured absorbance is solely due to the dye.

-

-

Spectral Measurement:

-

Set the instrument to scan across a relevant wavelength range, for instance, 350 nm to 700 nm, to capture the main absorption band in the visible region.

-

Empty the blank cuvette, rinse it twice with the most dilute standard, and then fill it approximately three-quarters full.

-

Wipe the transparent sides of the cuvette with a lint-free tissue to remove fingerprints or smudges.

-

Place the cuvette in the sample holder and acquire the full absorption spectrum.

-

Repeat this process for all standards, moving from the most dilute to the most concentrated, and finally, for the unknown sample.

-

Part 3: Spectral Analysis and Interpretation

The UV-Vis Absorption Spectrum

The acquired spectrum is a plot of absorbance versus wavelength. For Disperse Orange 5, the spectrum is expected to show a broad, strong absorption band in the 400-500 nm region. The peak of this band is the wavelength of maximum absorbance (λmax). For a related compound, Disperse Orange 25, the λmax is reported at 470 nm.[5] The λmax value is a characteristic physical property of the dye under specific solvent conditions.

Solvatochromism: The Influence of the Solvent Environment

Solvatochromism is the phenomenon where the position of the absorption maximum (λmax) shifts depending on the polarity of the solvent.[6] This effect provides profound insight into the solute-solvent interactions and the difference in dipole moment between the ground and excited states of the dye molecule.

-

Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red shift) with increasing solvent polarity. This is typical for "push-pull" molecules like Disperse Orange 5, where the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.

-

Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue shift) with increasing solvent polarity.

By measuring the λmax of Disperse Orange 5 in a series of solvents with varying polarity, one can characterize its solvatochromic behavior.

Table 1: Representative Solvents for Solvatochromic Analysis of Disperse Orange 5

| Solvent | Polarity Index (ET(30)) | Expected λmax (nm) Trend |

| n-Hexane | 31.0 | Shortest Wavelength |

| Toluene | 33.9 | ↓ |

| Acetone | 42.2 | ↓ |

| Ethanol | 51.9 | ↓ |

| Dimethyl Sulfoxide (DMSO) | 45.1 | Longest Wavelength |

Note: The λmax values must be determined experimentally. The trend indicated is the expected positive solvatochromism for this class of dye.

Quantitative Analysis via the Beer-Lambert Law

The Beer-Lambert Law is the foundation of quantitative spectrophotometry. It states that absorbance (A) is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the sample.

A = εcl

Where:

-

A is the absorbance (unitless) at λmax.

-

ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant that is a measure of how strongly the molecule absorbs light at a specific wavelength.[7]

-

c is the concentration of the dye (in mol L⁻¹).

-

l is the path length of the cuvette (typically 1.00 cm).

By plotting the absorbance of the prepared standards at λmax against their known concentrations, a calibration curve is generated. A linear regression analysis of this plot yields the equation of a line (y = mx + b), which can be used to accurately determine the concentration of an unknown sample from its measured absorbance. The slope of this line (m) is equal to the molar absorptivity (ε) if the path length is 1 cm and concentration is in mol/L.

Conclusion

The UV-Vis spectroscopic characterization of Disperse Orange 5 is a powerful analytical approach that provides both quantitative and qualitative information. A rigorous experimental protocol, grounded in an understanding of the underlying principles of electronic transitions and solute-solvent interactions, allows for the precise determination of the dye's concentration, purity, and key photophysical parameters like λmax and molar absorptivity. This data is indispensable for quality control in the textile industry, for studying the dye's stability and degradation pathways in environmental science, and for the rational design of new colorants with tailored properties in materials science.

References

-

World Dye Variety. (2012, February 16). Disperse Orange 5. Available at: [Link]

- Abbas, B., & Alshikh Khalil, M. (2012). Investigation of Dynamic Dichroism Properties of Disperse Orange 11 Molecules and Azo-Molecules Doped in Poly(Methyl Methacrylate) Thin Films. Acta Physica Polonica A, 121(4), 904-910.

-

Markandeya, et al. (2021). Removal of Disperse Orange and Disperse Blue dyes present in textile mill effluent using zeolite synthesized from cenospheres. Water Science and Technology, 84(1), 148-161. Available at: [Link]

-

American Association of Textile Chemists and Colorists (AATCC). (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

-

Zeya Chemicals. (n.d.). Pigment orange 5-Corimax Orange RN. Available at: [Link]

- Şahin, S., Sarıburun, E., & Demir, C. (2009). Net analyte signal-based simultaneous determination of dyes in environmental samples using moving window partial least squares regression with UV-vis spectroscopy.

-

Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Chemistry, 25(10), 5461-5464. Available at: [Link]

-

Sigma-Aldrich. (n.d.). Disperse Orange 3, Dye content 90%. Available at: [Link]

-

ResearchGate. (n.d.). The absorption, fluorescence maxima and molar absorptivity coefficient for dyes 1-3. [Data table]. Available at: [Link]

-

LookChem. (n.d.). CAS No.6232-56-0, Disperse Orange 5 Suppliers. Available at: [Link]

-

PubChemLite. (2026). Ethanol, 2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)methylamino)-. University of Luxembourg. Available at: [Link]

Sources

- 1. aatcc.org [aatcc.org]

- 2. Disperse Orange 5 CAS#: 6232-56-0 [m.chemicalbook.com]

- 3. PubChemLite - Ethanol, 2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)methylamino)- (C15H14Cl2N4O3) [pubchemlite.lcsb.uni.lu]

- 4. nextsds.com [nextsds.com]

- 5. iwaponline.com [iwaponline.com]

- 6. ijasrm.com [ijasrm.com]

- 7. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]

Environmental persistence and bioaccumulation profile of Disperse Orange 5 dye

An In-depth Technical Guide to the Environmental Profile of Disperse Orange 5

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Disperse Orange 5 (C.I. 11100; CAS 6232-56-0) is a mono-azo dye employed in the textile industry for coloring synthetic fibers such as polyester and polyamide.[1][2] Its chemical structure, characterized by low water solubility and high lipophilicity, dictates its environmental behavior. This guide provides a comprehensive technical overview of the environmental persistence and bioaccumulation profile of Disperse Orange 5, synthesizing available data to inform risk assessment and guide future research. The dye's inherent properties suggest a strong tendency to partition from aqueous environments into sediment and biota. While specific experimental data for Disperse Orange 5 is limited in some areas, this document leverages analogue data and established scientific principles to build a robust environmental profile. The primary degradation mechanism is microbial, involving a critical anaerobic cleavage of the azo bond, which, while decolorizing effluent, results in the formation of aromatic amine intermediates that require subsequent aerobic degradation for complete mineralization.[1][3]

Chemical Identity and Physicochemical Profile

A substance's environmental fate is fundamentally governed by its physicochemical properties. Disperse Orange 5 is a non-ionic, hydrophobic molecule, properties which lead to very low water solubility and a high affinity for organic matrices.[1][3][4] These characteristics are the primary drivers for its partitioning behavior in the environment.

Table 1: Physicochemical Properties of Disperse Orange 5

| Property | Value | Source | Significance |

| CAS Number | 6232-56-0 | [2] | Unique chemical identifier. |

| Molecular Formula | C₁₅H₁₄Cl₂N₄O₃ | [2] | Defines elemental composition. |

| Molecular Weight | 369.2 g/mol | [2] | Influences transport and diffusion. |

| Appearance | Red-brown powder | [1] | Physical state at standard conditions. |

| Water Solubility | 158.8 µg/L (at 25 °C) | [2] | Extremely low solubility drives partitioning to solids. |

| Log Kow (Octanol-Water Partition Coefficient) | No experimental data found. Estimated to be high (>4). | Inferred | Critical parameter for predicting bioaccumulation potential. High lipophilicity is expected based on structure and low water solubility.[3][4] |

| Vapor Pressure | Data not available. Expected to be very low. | Inferred | Low volatility suggests it will not significantly partition to the atmosphere. |

Causality Behind Properties: The large, non-polar structure containing chlorinated aromatic rings results in strong intermolecular forces that favor partitioning into non-aqueous phases. The extremely low water solubility is a direct consequence of its hydrophobicity and is the principal reason the dye is expected to adsorb strongly to suspended solids, sediment, and wastewater sludge rather than remaining in the water column.

Environmental Persistence and Degradation

Persistence is a measure of the time a substance remains in a particular environment before being transformed. For Disperse Orange 5, persistence is dictated by its resistance to both abiotic and biotic degradation processes.

Abiotic Degradation

Abiotic degradation pathways, such as hydrolysis and photolysis, are generally not considered significant for disperse azo dyes.

-

Hydrolysis: Disperse dyes are noted for their hydrolytic stability, meaning they do not readily react with water under typical environmental pH and temperature conditions.[4]

-

Photolysis: While some dyes can be broken down by sunlight, the stable aromatic structure of Disperse Orange 5 suggests it is not highly susceptible to direct photolysis in water. However, photodegradation can be enhanced through indirect mechanisms involving other chemicals in the water.[5][6]

Biotic Degradation

The primary mechanism for the environmental breakdown of Disperse Orange 5 is microbial activity.[1][3] This is a multi-step process, with different conditions required for each stage.

Anaerobic Degradation: The Critical First Step

Under anoxic (oxygen-depleted) conditions, common in sediments and certain stages of wastewater treatment, microorganisms utilize the azo bond (-N=N-) as an electron acceptor. This reductive cleavage breaks the molecule, leading to a loss of color.[1][3]

-

Key Insight: This initial step is a decolorization process, not a complete detoxification. It breaks the parent molecule into two primary aromatic amine intermediates. Based on its synthesis from 2,6-Dichloro-4-nitroaniline and 2-(Methyl(phenyl)amino)ethanol, the expected breakdown products are 2,6-dichloro-p-phenylenediamine and N-methyl-N-(4-aminophenyl)ethanol .[2] These aromatic amines can be more toxic and carcinogenic than the parent dye.[7]

Studies on similar azo dyes have demonstrated this process. For example, Bacillus fusiformis KMK5 has been shown to completely mineralize other disperse dyes under anoxic conditions within 48 hours, highlighting the potential for microbial remediation.[3][8]

Aerobic Degradation: Mineralization of Intermediates

The aromatic amine intermediates produced during anaerobic degradation are generally resistant to further breakdown without oxygen. A subsequent aerobic (oxygen-rich) stage is required for bacteria to mineralize these compounds into simpler, less harmful substances like carbon dioxide, water, and inorganic ions.[3]

Persistence Summary: Disperse Orange 5 is considered persistent in the environment, particularly in anoxic compartments like sediment where it is likely to accumulate. While it can be biodegraded, the process requires a specific sequence of anaerobic and aerobic conditions. Without this sequence, persistent and potentially toxic aromatic amine intermediates may accumulate. No standardized half-life data for Disperse Orange 5 in water, soil, or sediment were identified.

Bioaccumulation Profile

Bioaccumulation refers to the net accumulation of a chemical in an organism from all sources, including water, food, and sediment. It is a key concern for persistent, hydrophobic substances.

Bioaccumulation Potential

The potential for Disperse Orange 5 to bioaccumulate is high. This assessment is based on its core physicochemical properties:

-

High Lipophilicity: The octanol-water partition coefficient (Log Kow) is a strong predictor of bioaccumulation.[9] Although no experimental value exists for Disperse Orange 5, its chemical structure and extremely low water solubility strongly suggest a high Log Kow value, likely exceeding the Stockholm Convention's bioaccumulation concern threshold of Log Kow > 5.[9]

-

Low Water Solubility: This property means the chemical has a strong thermodynamic drive to escape the aqueous phase and partition into the lipid-rich tissues of organisms.[4]

This combination of properties indicates that if aquatic organisms are exposed to Disperse Orange 5, the compound will preferentially move from the water into their bodies and accumulate in fatty tissues.[3]

Experimental Bioaccumulation Data

No experimental bioconcentration factor (BCF) or biomagnification factor (BMF) data for Disperse Orange 5 were found in the reviewed literature. For highly lipophilic substances (Log Kow > 5), experimental determination of a BCF via aqueous exposure can be technically challenging due to the difficulty in maintaining stable aqueous concentrations.[10] In such cases, dietary exposure studies to determine a BMF are often more appropriate.[10]

Ecotoxicological Profile

While the focus of this guide is persistence and bioaccumulation, the ecotoxicological profile provides essential context for the potential environmental risk. The toxicity of azo dyes stems from the parent compound and, perhaps more significantly, from their aromatic amine degradation products.[3][7]

No direct, peer-reviewed ecotoxicity studies were found for Disperse Orange 5. However, data for the structurally similar analogue, Disperse Orange 25, provides an indication of its potential toxicity to aquatic life.

Table 2: Acute Ecotoxicity Data for Analogue Compound Disperse Orange 25

| Trophic Level | Test Organism | Endpoint | Value (mg/L) | Exposure | Source |

| Invertebrate | Daphnia magna (Water Flea) | EC₅₀ (Immobilization) | 4.5 | 48 hours | [11] |

| Fish | Brachydanio rerio (Zebrafish) | LC₅₀ (Mortality) | 17 - 268 | 96 hours | [11] |

Interpretation: The data indicates that this class of dye is toxic to aquatic invertebrates (Daphnia magna), which are a critical component of freshwater food webs. The wide range reported for fish toxicity highlights uncertainty, but suggests that lethal effects can occur at concentrations that could be relevant in industrial effluents.

Experimental Protocols: Analytical Determination

Accurate assessment of environmental concentrations requires robust analytical methods. The standard approach for quantifying trace levels of disperse dyes like Disperse Orange 5 in environmental water samples is Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 5.1: SPE-LC-MS/MS for Disperse Orange 5 in Water

Objective: To extract, concentrate, and quantify Disperse Orange 5 from an aqueous matrix.

Methodology:

-

Sample Preparation:

-

Collect a 500 mL water sample in an amber glass bottle.

-

Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

-

Adjust the pH of the filtrate to neutral (~7.0).

-

Spike the sample with an appropriate internal standard.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or a polymer-based sorbent) with methanol followed by deionized water.

-

Load the prepared water sample onto the cartridge at a steady flow rate (e.g., 5-10 mL/min). The hydrophobic dye will adsorb to the sorbent.

-

Wash the cartridge with a small volume of deionized water to remove interfering hydrophilic compounds.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the dye from the cartridge using a small volume (e.g., 5-10 mL) of an organic solvent like methanol or acetonitrile.

-

-

Concentration & Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of the initial mobile phase for LC analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18). Separate the analyte from matrix components using a gradient elution with a mobile phase consisting of water and methanol/acetonitrile (both typically containing a modifier like 0.1% formic acid).

-

Mass Spectrometry (MS/MS): Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for Disperse Orange 5 (Selected Reaction Monitoring - SRM) for highly selective and sensitive quantification.

-

Self-Validation: This protocol incorporates self-validation through the use of an internal standard to correct for extraction inefficiencies and matrix effects. A multi-point calibration curve must be prepared in a similar matrix to ensure accurate quantification. Quality control samples (blanks, spikes) should be run with each batch to validate performance.

Conclusion and Data Gaps

Disperse Orange 5 is a persistent organic pollutant. Its low water solubility and high lipophilicity mean it will partition strongly to sediment and sludge, where it may persist, especially under anoxic conditions. While biodegradation is the primary degradation route, it requires a specific sequence of anaerobic and aerobic conditions to achieve complete mineralization and avoid the accumulation of potentially more hazardous aromatic amine intermediates.

The profile of Disperse Orange 5 strongly suggests a high potential for bioaccumulation in aquatic organisms, however, this is based on inference from its physicochemical properties.

Key Data Gaps for Future Research:

-

Experimental Log Kow: An experimental determination of the octanol-water partition coefficient is needed to accurately model its environmental partitioning and bioaccumulation potential.

-

Biodegradation Half-Lives: Standardized simulation studies to determine degradation half-lives (DT₅₀) in relevant environmental compartments (water, sediment, soil) are required for quantitative persistence assessment.

-

Experimental Bioaccumulation Factor (BCF/BMF): A BCF study in fish (or a BMF study, if more appropriate) is critical to definitively quantify its bioaccumulation potential and validate the assumptions based on its chemical properties.

-

Ecotoxicity Data: Aquatic toxicity studies (fish, invertebrate, algae) for Disperse Orange 5 itself are needed to move beyond analogue-based risk assessments.

Addressing these data gaps is essential for a complete and accurate environmental risk assessment of Disperse Orange 5.

References

-

Kolekar, Y. M., et al. (2008). Decolorization and degradation of Disperse Blue 79 and Acid Orange 10, by Bacillus fusiformis KMK5 isolated from the textile dye contaminated soil. Semantic Scholar. Available at: [Link]

-

Wikipedia (Date not specified). Octanol-water partition coefficient. Available at: [Link]

-

MDPI (2022). Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase. Available at: [Link]

-

Markandeya, et al. (2017). Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents: A Review. Science Alert. Available at: [Link]

-

Hodges, G., et al. (2019). A comparison of log Kow (n-octanol–water partition coefficient) values for non-ionic, anionic, cationic and amphoteric surfactants determined using predictions and experimental methods. ResearchGate. Available at: [Link]

-

Oliveira de Farias, N. (2023). Is natural better? An ecotoxicity study of anthraquinone dyes. University of Helsinki. Available at: [Link]

-

Helmholtz-Centre for Environmental Research - UFZ (2024). Bioaccumulation. Available at: [Link]

-

Vrije Universiteit Amsterdam (2021). Bioaccumulation but no biomagnification of silver sulfide nanoparticles in freshwater snails and planarians. Available at: [Link]

-

PubChem (Date not specified). Octanol-water partition coefficient, log Kow of the compound. Available at: [Link]

-

Cai, Y., et al. (2015). Biodegradation of Azo Dye Disperse Orange S-RL by a Newly Isolated Strain Acinetobacter sp. SRL8. ResearchGate. Available at: [Link]

-

Fraunhofer IME (Date not specified). Bioaccumulation. Available at: [Link]

-

Kolekar, Y. M., et al. (2008). Decolorization and degradation of Disperse Blue 79 and Acid Orange 10, by Bacillus fusiformis KMK5 isolated from the textile dye contaminated soil. ResearchGate. Available at: [Link]

-

Regulations.gov (Date not specified). Ecotox Report for Case# P-21-0095. Available at: [Link]

-

Adu-Gyamfi, E., et al. (2024). Ecotoxicological Effects of Synthetic Food Dyes on Daphnia magna and Lemna minor. ResearchGate. Available at: [Link]

-

McWilliams, P. & Payne, G. (Date not specified). BIOACCUMULATION POTENTIAL OF SURFACTANTS: A REVIEW. European Oilfield Speciality Chemicals Association. Available at: [Link]

-

Kumar, V., et al. (2013). Environmental fate of chlorantraniliprole residues on cauliflower using QuEChERS technique. PubMed. Available at: [Link]

-

Andersen, H. R. (2004). Biodegradation rates of chemicals in surface water and groundwater assessed in batch simulation tests. DTU Research Database. Available at: [Link]

-

GOV.UK (2022). Estimating the octanol-water partition coefficient for chemical substances. Available at: [Link]

-

Geethanjali, S. & Sirisha, D. (2018). Bio-degradation of Azo Dye Acid Orange-10 by a New Isolate of Bacillus subtilis Isolated from Soil Sample around Textile Industry in South Karnataka. Available at: [Link]

-

Ontario Ministry of the Environment, Conservation and Parks (2017). Bioaccumulation of sediment-associated contaminants in freshwater organisms. Available at: [Link]

-

Phelan, J. M. & Webb, S. W. (1997). Environmental fate and transport of chemical signatures from buried landmines -- Screening model formulation and initial simulations. OSTI.GOV. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Disperse Orange 5 CAS#: 6232-56-0 [m.chemicalbook.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 5. Bio-degradation of Azo Dye Acid Orange-10 by a New Isolate of Bacillus subtilis Isolated from Soil Sample around Textile Industry in South Karnataka – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Environmental fate and transport of chemical signatures from buried landmines -- Screening model formulation and initial simulations (Technical Report) | OSTI.GOV [osti.gov]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 10. Bioaccumulation - Fraunhofer IME [ime.fraunhofer.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Azo Bond Cleavage in Disperse Orange 5 Degradation

This guide provides a comprehensive technical overview of the mechanisms underlying the degradation of Disperse Orange 5, with a primary focus on the cleavage of the azo bond. It is intended for researchers, scientists, and drug development professionals engaged in environmental science, toxicology, and materials science. This document synthesizes current scientific understanding, details experimental methodologies, and offers insights into the chemical and biological transformations of this widely used synthetic dye.

Introduction: The Significance of Disperse Orange 5 and its Degradation

Disperse Orange 5 is a monoazo dye extensively used in the textile industry for coloring polyester and other synthetic fibers.[1] Its chemical structure, characterized by a central azo bond (-N=N-) linking aromatic moieties, is responsible for its chromophoric properties.[2] However, the stability of this bond also contributes to the dye's persistence in the environment. The release of untreated or partially treated textile effluents containing Disperse Orange 5 poses a significant environmental concern due to the potential toxicity of the dye and its degradation byproducts, which can include carcinogenic aromatic amines.[3][4] Understanding the mechanisms of azo bond cleavage is therefore crucial for developing effective remediation strategies and assessing the environmental fate and toxicological impact of this and other azo dyes.

The degradation of Disperse Orange 5 can be initiated through various physical, chemical, and biological processes, each leading to the cleavage of the azo bond through distinct mechanistic pathways. This guide will explore the core mechanisms of reductive and oxidative cleavage, which are fundamental to most degradation techniques, including microbial degradation and advanced oxidation processes (AOPs).

The Core Mechanism: Azo Bond Cleavage

The azo bond is the most reactive site in the Disperse Orange 5 molecule and is the primary target for degradation processes.[5] Cleavage of this bond results in the decolorization of the dye and the formation of smaller aromatic amines.[6] The two principal mechanisms for azo bond cleavage are reductive and oxidative pathways.

Reductive Cleavage: A Common Biological Pathway

Reductive cleavage is the most common mechanism for the initial breakdown of azo dyes under anaerobic or microaerophilic conditions, often mediated by microbial enzymes.[6][7] This process involves the transfer of electrons to the azo bond, leading to its scission and the formation of corresponding aromatic amines.[7]

Mechanism:

The reductive cleavage of the azo bond requires a source of reducing equivalents, such as NADH or NADPH, which are provided by the metabolic activity of microorganisms.[8] The overall reaction can be summarized as follows:

R₁-N=N-R₂ + 4[H] → R₁-NH₂ + R₂-NH₂

Where R₁ and R₂ represent the aromatic groups attached to the azo bond.

This process is catalyzed by a class of enzymes known as azoreductases.[3][8] These enzymes facilitate the transfer of electrons from the electron donor to the azo dye, which acts as the terminal electron acceptor.[6]

Experimental Protocol: Spectrophotometric Assay for Azoreductase Activity

This protocol is widely used to determine the rate of enzymatic azo dye reduction by monitoring the decrease in absorbance at the dye's maximum wavelength (λmax).[9]

-

Materials:

-

0.1 M Potassium phosphate buffer (pH 7.0)

-

1 mM NADH solution

-

Disperse Orange 5 solution of known concentration

-

Purified or crude enzyme extract

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, the Disperse Orange 5 solution, and the enzyme solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding the NADH solution.

-

Immediately monitor the decrease in absorbance at the λmax of Disperse Orange 5 for a set period.

-

Calculate the azoreductase activity based on the rate of decolorization. One unit of activity is typically defined as the amount of enzyme required to reduce 1 µmol of the azo dye per minute.[9]

-

Logical Framework for Reductive Cleavage:

Caption: Reductive cleavage of Disperse Orange 5 by microbial azoreductase.

Oxidative Cleavage: The Hallmark of Advanced Oxidation Processes

Oxidative cleavage of the azo bond is characteristic of Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).[10][11] These processes are highly effective in degrading and mineralizing azo dyes.[12]

Mechanism:

AOPs, such as Fenton, photo-Fenton, ozonation, and photocatalysis, generate hydroxyl radicals that non-selectively attack the azo dye molecule.[11][13] The attack can occur at the azo bond itself or on the aromatic rings. Theoretical studies suggest that the oxidative degradation of azo dyes can proceed through the cleavage of the N-N bond following the addition of a hydroxyl radical to the chromophore.[13]

The reaction with hydroxyl radicals leads to the formation of various intermediates, which are subsequently oxidized, often leading to complete mineralization into CO₂, H₂O, and inorganic ions.[10] Unlike reductive cleavage, oxidative cleavage does not typically produce aromatic amines as stable end-products, which is a significant advantage in terms of detoxification.[13]

Experimental Protocol: Photo-Fenton Degradation of Disperse Orange 5

This protocol describes a common AOP for dye degradation.[14]

-

Materials:

-

Disperse Orange 5 solution

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

UV lamp

-

Photoreactor

-

-

Procedure:

-

Prepare an aqueous solution of Disperse Orange 5 in the photoreactor.

-

Adjust the pH of the solution to an acidic range (e.g., pH 3) using H₂SO₄.

-

Add a specific concentration of ferrous sulfate to the solution and stir.

-

Add hydrogen peroxide to initiate the Fenton reaction.

-

Irradiate the solution with a UV lamp to start the photo-Fenton process.

-

Collect samples at regular intervals and analyze the degradation of the dye using a UV-Vis spectrophotometer and the extent of mineralization by measuring the Total Organic Carbon (TOC).[15]

-

Logical Framework for Oxidative Cleavage:

Caption: Oxidative cleavage of Disperse Orange 5 via Advanced Oxidation Processes.

Analytical Methodologies for Studying Degradation

To fully understand the degradation mechanism of Disperse Orange 5, it is essential to identify and quantify the parent dye and its degradation products. A combination of analytical techniques is typically employed.

| Analytical Technique | Application | Reference |

| UV-Visible Spectrophotometry | Monitoring the decolorization of the dye solution by measuring the decrease in absorbance at its λmax. | [9][16] |

| High-Performance Liquid Chromatography (HPLC) | Separating and quantifying the parent dye and its aromatic amine byproducts. | [9][17][18] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifying changes in the functional groups of the dye molecule during degradation. | [19] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifying volatile and semi-volatile degradation products after extraction. | [16] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifying non-volatile degradation products and intermediates. | [20] |

Experimental Workflow for Product Identification:

Caption: A typical analytical workflow for studying the degradation of Disperse Orange 5.

Conclusion and Future Perspectives

The degradation of Disperse Orange 5 is primarily driven by the cleavage of its central azo bond, which can occur through reductive or oxidative mechanisms. Reductive cleavage, often mediated by microbial azoreductases, leads to the formation of aromatic amines, which may require further aerobic treatment for complete mineralization.[15] In contrast, oxidative cleavage, characteristic of AOPs, can directly mineralize the dye, offering a potentially more complete detoxification pathway.[13]

A thorough understanding of these mechanisms, supported by robust analytical methodologies, is paramount for the development of efficient and environmentally benign technologies for treating textile wastewater. Future research should focus on the synergistic application of different degradation techniques, the isolation and engineering of more efficient dye-degrading microorganisms and enzymes, and the development of novel catalytic systems for AOPs.

References

- Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC. (2024).

- Azo Bond Reductive Cleavage → Area → Sustainability. (n.d.). Sustainability.

- Application Notes and Protocols for Studying the Reductive Cleavage of Azo Dyes - Benchchem. (n.d.). BenchChem.

- Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC. (n.d.).

- Modeling the Oxidative Degradation of Azo Dyes: A Density Functional Theory Study. (2003).

- Recent Advances in Azo Dye Degrading Enzyme Research - PMC - NIH. (n.d.).

- Turning Waste into Useful Products by Photocatalysis with Nanocrystalline TiO 2 Thin Films: Reductive Cleavage of Azo Bond in the Presence of Aqueous Form

- An Unusual Electrochemical Reductive Cleavage of Azo Dye into Highly Redox Active Copolymeric Aniline Derivatives on a MWCNT Modified Electrode Surface at Neutral pH and Its Electroanalytical Features - ACS Publications. (2015).

- A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs - Benchchem. (n.d.). BenchChem.

- ANALYSIS OF BACTERIAL DEGRADATION OF AZO DYE CONGO RED USING HPLC - Industrial Pollution Control. (n.d.). Industrial Pollution Control.

- Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC. (n.d.).

- A Comparative Guide to Advanced Oxidation Processes for Disperse Orange 30 Removal - Benchchem. (n.d.). BenchChem.

- Biological Degradation of the Azo Dye Basic Orange 2 by Escherichia coli: A Sustainable and Ecofriendly Approach for the Treatment of Textile Wastew

- Analytical biodegradation of Azo dye (Remazol red RB) by Bacillus cereus - JOCPR. (2018). Journal of Chemical and Pharmaceutical Research.

- Microbial degradation of Azo Dyes: A review - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2014). International Journal of Current Microbiology and Applied Sciences.

- Microbial Degradation of Reactive Orange M2R Dye by Bacterial Consortium ETL-A. (2025).

- Application of Different Advanced Oxidation Processes for the Degradation of Organic Pollutants | IntechOpen. (2013). IntechOpen.

- Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC. (n.d.).

- A Technical Guide to the Thermal Degradation Analysis of Disperse Orange 30 - Benchchem. (n.d.). BenchChem.

- A Comparative Guide to Advanced Oxidation Processes for the Degradation of Brilliant Orange Dyes - Benchchem. (n.d.). BenchChem.

- Degradation and mineralization of dyes with advanced oxidation processes (AOPs): A brief review - Atlantis Press. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 8. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Application of Different Advanced Oxidation Processes for the Degradation of Organic Pollutants | IntechOpen [intechopen.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological Degradation of the Azo Dye Basic Orange 2 by Escherichia coli: A Sustainable and Ecofriendly Approach for the Treatment of Textile Wastewater [mdpi.com]

- 17. icontrolpollution.com [icontrolpollution.com]

- 18. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

Thermal Stability and Melting Point Analysis of CAS 6232-56-0 (Disperse Orange 5): A Mechanistic Guide

As a Senior Application Scientist, evaluating the thermal behavior of complex organic molecules requires moving beyond simple data collection to understanding the underlying structural causality. CAS 6232-56-0, widely known as Disperse Orange 5, is an azo dye characterized by a highly polarized "push-pull" electron system. While primarily utilized in polymer coloration, its structural motif—a halogenated, nitrated azobenzene core coupled with an aminoethanol moiety—serves as an excellent model for understanding the thermal lability of azo-containing pharmaceutical intermediates and advanced materials.

This whitepaper provides an in-depth analysis of the thermal stability, melting dynamics, and analytical workflows required to accurately profile CAS 6232-56-0.

Physicochemical Profile and Structural Causality

The thermal behavior of CAS 6232-56-0 is intrinsically linked to its molecular architecture. The strongly electron-withdrawing 2,6-dichloro-4-nitrophenyl group and the electron-donating N-methyl-N-ethanolamino group create extensive conjugation. While this stabilizes the molecule at ambient conditions, it highly polarizes the azo bond (-N=N-), lowering the activation energy required for thermal cleavage at elevated temperatures.

Table 1: Quantitative Thermal and Physicochemical Metrics of CAS 6232-56-0

| Property | Value | Mechanistic Causality / Significance |

| Molecular Weight | 369.20 g/mol | Dictates sublimation energy and mobility within solid-state matrices. |

| Melting Point | ~127 °C[1] | Indicates the thermal threshold for crystalline lattice disruption. |

| Boiling Point | 565.5 °C (Predicted)[1] | Purely theoretical; the polarized azo bond undergoes homolysis well before this state. |

| Flash Point | 295.8 °C[1] | Safety threshold for the auto-ignition of volatile aromatic degradants. |

| Density | ~1.43 g/cm³[1] | Relevant for dispersion stability and spatial packing in the solid state. |

Melting Point Dynamics vs. Thermal Decomposition

A critical analytical challenge with azo disperse dyes is distinguishing between a true thermodynamic melting point and the onset of thermal decomposition. Empirical data indicates that CAS 6232-56-0 exhibits a phase transition (melting) around 127 °C[1]. However, disperse dyes of this class are notorious for charring and decomposing shortly after, or even during, the melting phase.

When heat is applied, the molecule transitions from a crystalline solid to a melt. As thermal energy exceeds the bond dissociation energy of the polarized azo linkage (typically >200 °C), primary degradation occurs via homolytic cleavage. This is followed by the secondary fragmentation of the aromatic rings, eventually leaving a carbonaceous char at temperatures exceeding 500 °C[2].

Caption: Thermal degradation pathway of CAS 6232-56-0 from intact molecule to carbonaceous char.

Self-Validating Analytical Protocol: TGA/DSC Workflow

To accurately capture the thermal profile of CAS 6232-56-0 without analytical artifacts, a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

-

Instrument Calibration (Validation Step): Run an Indium standard ( Tm = 156.6 °C) to validate thermocouple accuracy. Run an empty sample pan under identical ramp conditions to establish a baseline for thermal drift subtraction.

-

Sample Preparation: Weigh precisely 2.0 to 5.0 mg of CAS 6232-56-0 into an aluminum crucible. Causality: The crucible lid must be pierced with a pinhole. If a hermetically sealed pan is used, the buildup of volatile degradants will artificially increase the internal pressure, suppressing the decomposition temperature according to Le Chatelier's principle.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the aminoethanol moiety, ensuring the recorded thermogram reflects pure thermal homolysis.

-

Thermal Ramping: Apply a heating rate of 10 °C/min from 25 °C to 600 °C.

-

Orthogonal Data Synthesis: Overlay the DSC heat flow curve with the TGA first derivative (DTG) curve. Causality: If the DSC endotherm at ~127 °C occurs with zero mass loss on the TGA, it is a true melting point. If mass loss occurs simultaneously, the event is a decomposition point.

Caption: Step-by-step TGA/DSC experimental workflow for thermal profiling of CAS 6232-56-0.

Advanced Stabilization Strategies: Sol-Gel Hybridization

In industrial applications, such as high-temperature solvent-based polyester recycling[3], the inherent thermal lability of the azo chromophore can be a limiting factor. To overcome this, materials scientists employ advanced sol-gel processes to functionalize Disperse Orange 5.

By reacting the dye with trialkoxysilane groups—such as phenyltriethoxysilane (PTES)—the dye is covalently anchored within a rigid silica network[2].

Mechanistic Causality of Stabilization: The voluminous silica matrix imparts significant steric hindrance, restricting the vibrational and rotational mobility of the trapped dye molecules. This physical confinement raises the activation energy required for azo bond cleavage. Consequently, the thermal stability of the hybrid derivative is drastically increased compared to the native dye, shifting the final oxidative thermal decomposition stage to a highly resistant carbonaceous deposit forming between 550 °C and 700 °C[2].

Conclusion

The thermal analysis of CAS 6232-56-0 requires a nuanced understanding of its molecular vulnerabilities. By employing a rigorously validated TGA/DSC workflow, researchers can accurately decouple its ~127 °C melting point from its subsequent high-temperature decomposition. Furthermore, understanding these thermal limits is foundational for engineering stabilization strategies, such as silane hybridization, ensuring the molecule's viability in rigorous, high-temperature material processing and pharmaceutical modeling.

References

-

Government of Canada. "Screening assessment - Azo Disperse Dyes". Available at: [Link]

-

Revista de Chimie. "Disperse Dyes Functionalized with Trialkoxysilane Groups". Available at: [Link]

-

Lund University Publications. "Solvent-based dye removal in polyester recycling". Available at:[Link]

Sources

Ecotoxicological Profiling of Disperse Orange 5: Mechanisms, Aquatic Toxicity, and Experimental Workflows

Executive Summary

Disperse Orange 5 (DO5) is a single azo class dye predominantly utilized in the textile industry for dyeing polyester, polyamide, and acrylic fibers (1)[1]. For environmental chemists and ecotoxicologists, evaluating the inherent toxicity of hydrophobic azo dyes like DO5 presents a unique set of challenges. Traditional aquatic toxicity paradigms often fail to accurately capture the risk profile of these compounds due to their extreme insolubility and complex degradation pathways. This whitepaper synthesizes the physicochemical dynamics, mechanistic toxicity pathways, and self-validating experimental protocols required to accurately assess the impact of Disperse Orange 5 on non-human aquatic organisms.

Physicochemical Profile and Bioavailability Dynamics

The inherent toxicity of any xenobiotic in an aquatic ecosystem is inextricably linked to its bioavailability. DO5 is characterized as a highly hydrophobic, water-insoluble compound (1)[1].

Table 1: Physicochemical Properties of Disperse Orange 5

| Property | Value | Source |

| CAS Registry Number | 6232-56-0 | (2)[2] |

| Molecular Formula | C15H14Cl2N4O3 | (2)[2] |

| Molecular Weight | 369.20 g/mol | (2)[2] |

| Water Solubility | Insoluble | (1)[1] |

| Precursor Amines | 2,6-Dichloro-4-nitroaniline | (1)[1] |

Causality Insight: The molecular weight of DO5 (369.20 g/mol ) is a critical determinant of its toxicity. Comprehensive screening assessments by Environment Canada establish that aquatic organisms are highly sensitive to azo disperse dyes with a molecular weight below 360 g/mol , as smaller molecules can passively diffuse across gill membranes and exoskeletons (3)[3]. Because DO5 exceeds this steric threshold and features a large cross-sectional diameter, its direct uptake by pelagic organisms is severely restricted, leading to low bioaccumulation potential in the water column ().

Mechanistic Pathways of Aquatic Toxicity

Because DO5 rapidly partitions out of the water column, it predominantly accumulates in benthic substrates. The true ecotoxicological hazard of DO5 is not the parent compound itself, but its degradation products.

Under the anaerobic conditions typical of aquatic sediments, microbial azoreductases catalyze the reductive cleavage of the dye's azo bond (-N=N-) (). This biotransformation releases aromatic amines (such as 2,6-dichloro-4-nitroaniline derivatives). These amines are significantly more hydrophilic, allowing them to re-enter the interstitial water where they exert genotoxic effects and induce oxidative stress in benthic and epibenthic organisms ().

Azo bond cleavage pathway of Disperse Orange 5 leading to aquatic toxicity.

Quantitative Ecotoxicity Data

Evaluating the toxicity of DO5 requires distinguishing between natural environmental exposures and artificially induced laboratory exposures. Because of the low water solubilities of Azo Disperse Dyes, a variety of auxiliary agents (solvents/dispersants) are routinely used in ecotoxicity studies to force dissolution (). Consequently, most reported acute toxicity endpoint values are artificially in excess of known environmental water solubilities ().

Table 2: Aquatic Toxicity Endpoints for Azo Disperse Dyes (Including DO5 Analogues)

| Taxa | Endpoint | Observation | Ecotoxicological Relevance |

| Daphnia spp. | Acute EC50 | Often > Water Solubility | Requires auxiliary agents for testing; indicates low direct pelagic risk. |

| Fish (e.g., Oryzias latipes) | Chronic NOEC | Sensitive to MW < 360 g/mol | DO5 (MW 369.2) exhibits restricted bioavailability, limiting acute fish toxicity. |

| Benthic Organisms | Chronic Toxicity | Moderate toxicity observed | Represents the primary environmental sink; exposure occurs via sediment. |

Standardized Experimental Methodologies: Self-Validating Protocols

To generate trustworthy data for highly hydrophobic compounds like DO5, standard protocols (e.g., OECD 202) must be heavily modified. The following protocol represents a self-validating system designed to prevent false negatives caused by dye precipitation.

Protocol: Modified Acute Immobilization Test for Hydrophobic Azo Dyes

Objective: Determine the EC50 of DO5 while controlling for physical precipitation and solvent-induced baseline toxicity.

-

Preparation of Stock Solutions (Solvent Causality): Because DO5 is insoluble in water, a carrier solvent (e.g., Dimethyl Sulfoxide, DMSO) must be utilized. Crucial constraint: The solvent concentration in the final test media must never exceed 0.1% (v/v) to ensure the solvent itself does not induce baseline toxicity or alter the permeability of the Daphnia carapace.

-

Media Equilibration and Analytical Verification: Self-Validating Step: Nominal concentrations are untrustworthy for hydrophobic dyes due to rapid adsorption to glassware. Test solutions must be analytically verified using HPLC-UV/Vis at t=0 and t=48h . If the concentration drops by >20%, a flow-through or semi-static renewal system must be retroactively applied.

-

Organism Exposure: Introduce neonate Daphnia magna (<24 hours old) into the verified test vessels. Maintain at 20°C under a 16:8 hour light:dark cycle.

-

Monitoring and Endpoint Recording: Monitor immobilization at 24 and 48 hours. Immobilization is strictly defined as the inability of the organism to swim within 15 seconds following gentle agitation of the test vessel.

-

Data Synthesis: Calculate the EC50 using Probit analysis based strictly on measured (time-weighted average) concentrations, rather than nominal loading rates.

Step-by-step workflow for aquatic ecotoxicity testing of low-solubility azo dyes.

Regulatory Context and Environmental Risk Assessment

Under the Canadian Environmental Protection Act (CEPA 1999), comprehensive screening of 74 Azo Disperse Dyes concluded that 73 of these substances—including Disperse Orange 5—do not meet the criteria for environmental harm under current exposure conditions (). The consensus is driven by the dye's large cross-sectional diameter and low bioavailability, which mitigates direct pelagic toxicity. Furthermore, Significant New Activity (SNAc) provisions that were previously applied to DO5 have been rescinded, as updated ecological assessments confirmed that the substance is no longer considered to have ecological effects of concern at current industrial volumes ().

Sources

A Preliminary Investigation of Nonlinear Optical Properties in Disperse Orange 5: A Technical Guide

This technical guide provides a comprehensive framework for the preliminary investigation of the nonlinear optical (NLO) properties of Disperse Orange 5, an azo dye with potential applications in photonics and optoelectronics. This document is intended for researchers, scientists, and professionals in materials science and drug development who are exploring novel chromophores for NLO applications. We will delve into the theoretical underpinnings, experimental design, and data interpretation necessary to characterize the third-order NLO susceptibility of this compound.

Introduction: The Promise of Azo Dyes in Nonlinear Optics

Azo dyes, characterized by the R-N=N-R' functional group, have long been a subject of intense research in the field of nonlinear optics. Their extended π-conjugated systems and the presence of electron donor and acceptor groups give rise to significant intramolecular charge transfer, a key mechanism for large NLO responses.[1][2] Disperse Orange 5 (C₁₅H₁₄Cl₂N₄O₃) is a single azo class dye with the CAS Registry Number 6232-56-0.[3][4] While related disperse dyes have shown promising third-order nonlinearities, a detailed investigation into Disperse Orange 5 remains a compelling area of exploration.[2][5] This guide outlines a systematic approach to bridge this knowledge gap.

The core of this investigation focuses on characterizing the third-order nonlinear susceptibility, χ⁽³⁾, which is responsible for phenomena such as the optical Kerr effect (nonlinear refraction) and two-photon absorption (nonlinear absorption).[6] Understanding these properties is crucial for applications like optical switching, optical limiting, and all-optical signal processing.[2][6]

Theoretical Framework: Understanding Third-Order Nonlinearities

When a high-intensity laser beam interacts with a material, the induced polarization (P) can be expressed as a power series of the applied electric field (E):

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E² + χ⁽³⁾E³ + ...)

Where ε₀ is the permittivity of free space, and χ⁽ⁿ⁾ is the nth-order nonlinear optical susceptibility.[6] For centrosymmetric materials like a solution of Disperse Orange 5, the second-order susceptibility (χ⁽²⁾) is negligible, making the third-order susceptibility (χ⁽³⁾) the dominant nonlinear contribution.

The complex third-order susceptibility can be written as:

χ⁽³⁾ = Re(χ⁽³⁾) + i Im(χ⁽³⁾)

The real part, Re(χ⁽³⁾), is related to the nonlinear refractive index (n₂), while the imaginary part, Im(χ⁽³⁾), is related to the nonlinear absorption coefficient (β). These two parameters are the primary focus of our preliminary investigation.

Experimental Methodology: The Z-Scan Technique

The Z-scan technique is a simple yet powerful single-beam method for measuring both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient.[7][8][9] The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.[6]

Rationale for Experimental Choices

The choice of the Z-scan technique is predicated on its sensitivity and the ability to separate the contributions of nonlinear refraction and nonlinear absorption in a straightforward manner.[8] A pulsed laser source is chosen to provide the high peak intensities required to induce a measurable nonlinear response, while minimizing thermal effects that could otherwise mask the electronic nonlinearities of interest. The selection of a suitable solvent is critical; it must be transparent at the laser wavelength and possess a negligible NLO response compared to the Disperse Orange 5 solution.

Experimental Setup

The experimental setup for the Z-scan measurement is depicted below. A Q-switched Nd:YAG laser operating at its second harmonic (532 nm) with a pulse duration in the nanosecond range is a suitable choice for this investigation. The Gaussian nature of the laser beam is crucial for accurate data analysis.

Caption: Schematic of the Z-scan experimental setup.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Prepare a stock solution of Disperse Orange 5 in a suitable solvent (e.g., chloroform or toluene) with a known concentration. The concentration should be chosen to give a linear absorbance of approximately 0.3 at the laser wavelength to optimize the NLO signal.

-

Perform serial dilutions to obtain a range of concentrations for a concentration-dependent study.

-

Fill a quartz cuvette with a known path length (e.g., 1 mm) with the sample solution.

-

-

System Alignment:

-

Align the laser beam to be perfectly Gaussian and propagate along the central axis of the setup.

-

Position the focusing lens (L1) to create a focused spot at a known position.

-

Place the sample on a computer-controlled translation stage that can move along the z-axis through the focal point.

-

In the far field, place an aperture in front of the detector (D1). For a "closed-aperture" Z-scan, the aperture size should be such that it transmits a fraction (typically 10-50%) of the beam in the linear regime.

-

A second detector (D2) without an aperture is used for the "open-aperture" measurement to collect the entire beam.

-

-

Data Acquisition:

-

Open-Aperture Z-scan:

-

Remove the aperture in front of D1 or use the signal from D2.

-

Translate the sample along the z-axis from a position far before the focus to a position far after the focus.

-

Record the transmitted intensity at each z-position. This measurement is sensitive to nonlinear absorption.

-

-

Closed-Aperture Z-scan:

-

Place the aperture in front of D1.

-

Repeat the translation of the sample along the z-axis.

-

Record the transmitted intensity through the aperture at each z-position. This measurement is sensitive to both nonlinear refraction and nonlinear absorption.

-

-

-

Data Analysis:

-

Normalize the transmitted intensity by dividing the signal from the sample by the signal from the reference detector to account for laser power fluctuations.

-

The closed-aperture data is then divided by the open-aperture data to isolate the effect of nonlinear refraction.

-

Fit the open-aperture and the normalized closed-aperture data to the respective theoretical models to extract the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

-

Expected Results and Interpretation

The "push-pull" electronic structure of Disperse Orange 5, with its nitro group as an electron acceptor and the substituted amino group as an electron donor, is expected to give rise to a significant third-order NLO response.

Data Presentation

The quantitative results from the Z-scan measurements should be summarized in a clear and concise table.

| Parameter | Symbol | Expected Value | Unit |

| Nonlinear Refractive Index | n₂ | To be determined | cm²/W |

| Nonlinear Absorption Coefficient | β | To be determined | cm/W |

| Real Part of χ⁽³⁾ | Re(χ⁽³⁾) | To be determined | esu |

| Imaginary Part of χ⁽³⁾ | Im(χ⁽³⁾) | To be determined | esu |